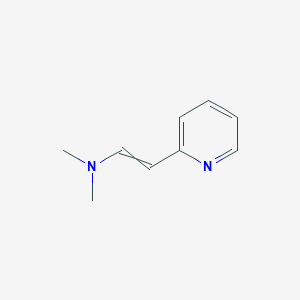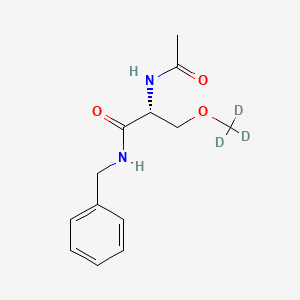
MCL-524 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCL-524 HCl is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor, a subtype of dopamine receptor that has been implicated in various neurological and psychiatric disorders.
科学的研究の応用
1. Cancer Drug Target Investigation
MCL-524 HCl's role in cancer treatment is significant. Research has shown that it inhibits the protein Mcl-1, which is involved in apoptosis, a process of programmed cell death often disrupted in cancer cells. For instance, cryptosphaerolide, a compound related to MCL-524 HCl, showed notable cytotoxicity against human colon carcinoma cell lines, highlighting its potential in cancer chemotherapy (Oh et al., 2010).
2. Potential in Hepatocellular Carcinoma Therapy
MCL-524 HCl has been explored for its potential in treating hepatocellular carcinoma (HCC). Studies indicate that Mcl-1 is often overexpressed in HCC tissues, making it a viable target for antisense therapy. Targeting Mcl-1 via antisense oligonucleotides (ASO) led to increased apoptosis and decreased cell viability in HCC cell lines, suggesting MCL-524 HCl's relevance in HCC treatment strategies (Sieghart et al., 2006).
3. Role in Dopamine D2 Agonist Synthesis
The synthesis of [18F]MCL-524, a dopamine D2 agonist, has been studied, focusing on its application in positron emission tomography (PET) for disorders like schizophrenia. Improved synthesis methods for [18F]MCL-524 were developed, demonstrating its utility in studying the role of dopamine D2 receptor in various disorders (Inkster et al., 2021).
4. Insights into Solid-State Phase Transformation
Research on MCL-524 HCl's solid-state characteristics, phase transformations, and chemical reactions provides essential insights into its stability and reactivity. Such studies are critical for understanding how MCL-524 HCl behaves under different conditions, influencing its storage, handling, and application in various therapeutic settings (Lin, 2015).
5. Telomerase-Dependent Virotherapy in HCC
MCL-524 HCl has been implicated in studies exploring telomerase-dependent virotherapy for hepatocellular carcinomas (HCC). It was found that such virotherapy could overcome the resistance of HCC against traditional treatments, potentially offering new avenues for therapy. This approach involves targeting the telomerase enzyme, which is often active in cancer cells, including those of HCC (Wirth et al., 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis of MCL-524 HCl involves the reaction of two key starting materials, compound A and compound B, followed by purification and isolation of the final product.", "Starting Materials": [ "Compound A", "Compound B", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve compound A in solvent and add hydrochloric acid to the reaction mixture.", "Step 2: Stir the reaction mixture at an appropriate temperature for a specific time.", "Step 3: Add compound B to the reaction mixture and continue stirring for a specific time.", "Step 4: Purify the reaction mixture by column chromatography or other suitable methods to isolate MCL-524 HCl as a solid product.", "Step 5: Characterize the final product using spectroscopic and analytical techniques to confirm its identity and purity." ] } | |
CAS番号 |
1340476-46-1 |
製品名 |
MCL-524 HCl |
分子式 |
C21H24NFO3⋅HCl |
分子量 |
393.88 |
純度 |
> 95% |
同義語 |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



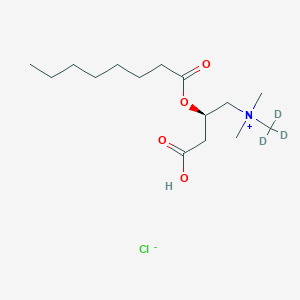
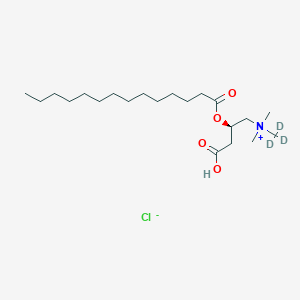
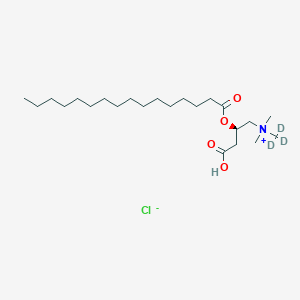
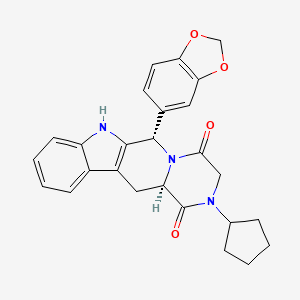
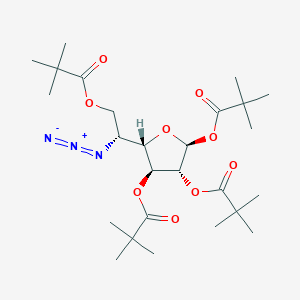
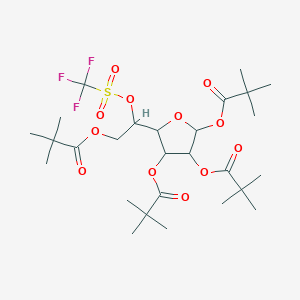
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
